6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound, a Biginelli-compound derivative, has been studied for its role in chemical synthesis. Kappe and Roschger (1989) examined various reactions involving this compound, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, M’hamed and Alduaij (2014) synthesized various 2-thioxo and 2-oxo derivatives in a solvent-free, catalyst-free environment using ball-milling, highlighting an eco-friendly approach to synthesizing these compounds (M’hamed & Alduaij, 2014).
Antimicrobial and Antitumor Activities
Ramadan, El‐Helw, and Sallam (2019) reported on the cytotoxic and antimicrobial activities of heterocycles derived from this compound, demonstrating its potential in pharmacological applications (Ramadan, El‐Helw, & Sallam, 2019). Similarly, Taher and Helwa (2012) synthesized various derivatives and evaluated them for antitumor and antimicrobial activities, indicating the compound's utility in creating potent biological agents (Taher & Helwa, 2012).
Antioxidant Activity
Salem et al. (2015) explored the antioxidant activities of novel fused heterocyclic compounds derived from this tetrahydropyrimidine derivative, suggesting its application in developing antioxidants (Salem, Farhat, Errayes, & Madkour, 2015).
HIV Inhibition Research
Wadhwa, Jain, and Jadhav (2020) focused on the synthesis and evaluation of derivatives of this compound as HIV integrase strand transfer inhibitors, contributing to research in HIV treatment (Wadhwa, Jain, & Jadhav, 2020).
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with n-nucleophiles, amines, and hydrazines .
Mode of Action
It is synthesized by interacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent . Its alkylation with methyl bromoacetate has been studied as has its interaction with N-nucleophiles, amines, and hydrazines .
Biochemical Analysis
Biochemical Properties
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with nucleophiles, amines, and hydrazines further highlights its versatility in biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to altered metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition results in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes highlights its potential as a therapeutic agent in metabolic disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
Properties
IUPAC Name |
6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-3-4(2-7)5(11)9-6(10)8-3/h1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJWXSWIRRHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427682 | |
Record name | 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228-22-0 | |
Record name | 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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